molecular formula C16H25ClN2O4 B4400978 2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride

2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride

Cat. No.: B4400978
M. Wt: 344.8 g/mol
InChI Key: JURPVEQGHBTZJD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride is a complex organic compound with a unique structure that includes a morpholine ring substituted with dimethyl and a nitrophenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the nitrophenoxypropyl intermediate, which is then reacted with a morpholine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the nitrophenoxypropyl group.

    4-(3-Nitrophenoxy)propylmorpholine: A related compound with a different substitution pattern on the morpholine ring.

Uniqueness

2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the dimethyl and nitrophenoxypropyl groups allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-12-5-6-15(18(19)20)16(9-12)21-8-4-7-17-10-13(2)22-14(3)11-17;/h5-6,9,13-14H,4,7-8,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURPVEQGHBTZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=C(C=CC(=C2)C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride

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